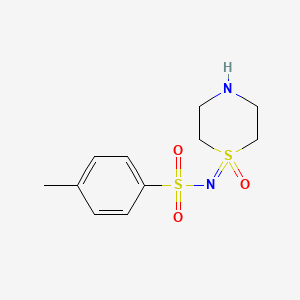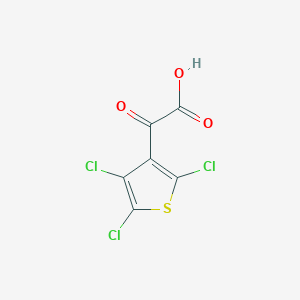
3-(2,3,4-Trifluorophenyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3,4-Trifluorophenyl)azetidine is a four-membered nitrogen-containing heterocyclic compound The azetidine ring is known for its significant ring strain, which imparts unique chemical properties to the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3,4-Trifluorophenyl)azetidine can be achieved through various methods. One notable method involves the photo-induced copper catalysis via [3+1] radical cascade cyclization. This method is characterized by double C-H activation and is known for its operational simplicity, cost-effectiveness, and broad substrate scope .
Industrial Production Methods: Industrial production of azetidines, including this compound, often involves the use of microwave irradiation for efficient cyclocondensation in an alkaline aqueous medium. This method allows for the preparation of azetidines bearing various functional groups .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2,3,4-Trifluorophenyl)azetidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluorophenyl ketones, while substitution reactions can produce a wide range of functionalized azetidines .
Applications De Recherche Scientifique
3-(2,3,4-Trifluorophenyl)azetidine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Azetidine derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the development of new materials and catalysts for various industrial processes
Mécanisme D'action
The mechanism of action of 3-(2,3,4-Trifluorophenyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed effects .
Comparaison Avec Des Composés Similaires
- 2-(3,4,5-Trifluorophenyl)azetidine
- 3-(4-Methoxyphenyl)azetidine
- 3-(2,4-Difluorophenyl)azetidine
Comparison: Compared to other similar compounds, 3-(2,3,4-Trifluorophenyl)azetidine is unique due to the specific positioning of the trifluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring high reactivity and selectivity .
Propriétés
Formule moléculaire |
C9H8F3N |
|---|---|
Poids moléculaire |
187.16 g/mol |
Nom IUPAC |
3-(2,3,4-trifluorophenyl)azetidine |
InChI |
InChI=1S/C9H8F3N/c10-7-2-1-6(5-3-13-4-5)8(11)9(7)12/h1-2,5,13H,3-4H2 |
Clé InChI |
QUMBYRVFUGNGFQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)C2=C(C(=C(C=C2)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



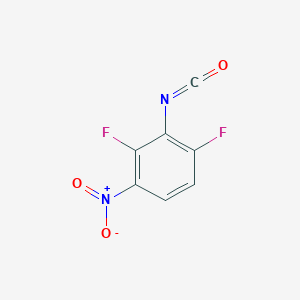


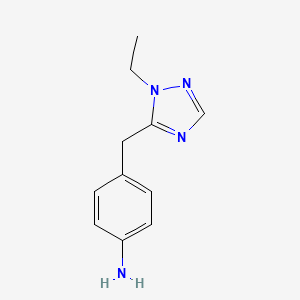


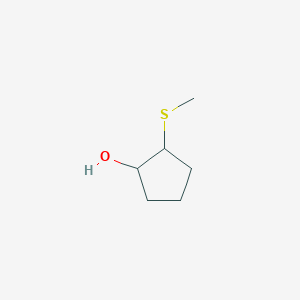
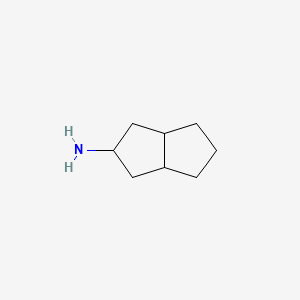
![Tert-butyl2-methyl-8-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B15309884.png)
